

physical and chemical properties of 2-(Hydrazinomethyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Hydrazinomethyl)pyrimidine

Cat. No.: B580846

[Get Quote](#)

2-(Hydrazinomethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of **2-(Hydrazinomethyl)pyrimidine**. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties^{[1][2][3][4][5]}. **2-(Hydrazinomethyl)pyrimidine**, a lesser-studied member of this family, possesses unique reactive sites—the electron-deficient pyrimidine ring and the nucleophilic hydrazine moiety—making it a potentially valuable building block for novel therapeutic agents. This document summarizes its physical characteristics, explores its chemical reactivity and stability based on analogous structures, and provides predicted spectral data for characterization. Additionally, it outlines a plausible synthetic protocol and discusses the general biological context of pyrimidine derivatives.

Physical and Chemical Properties

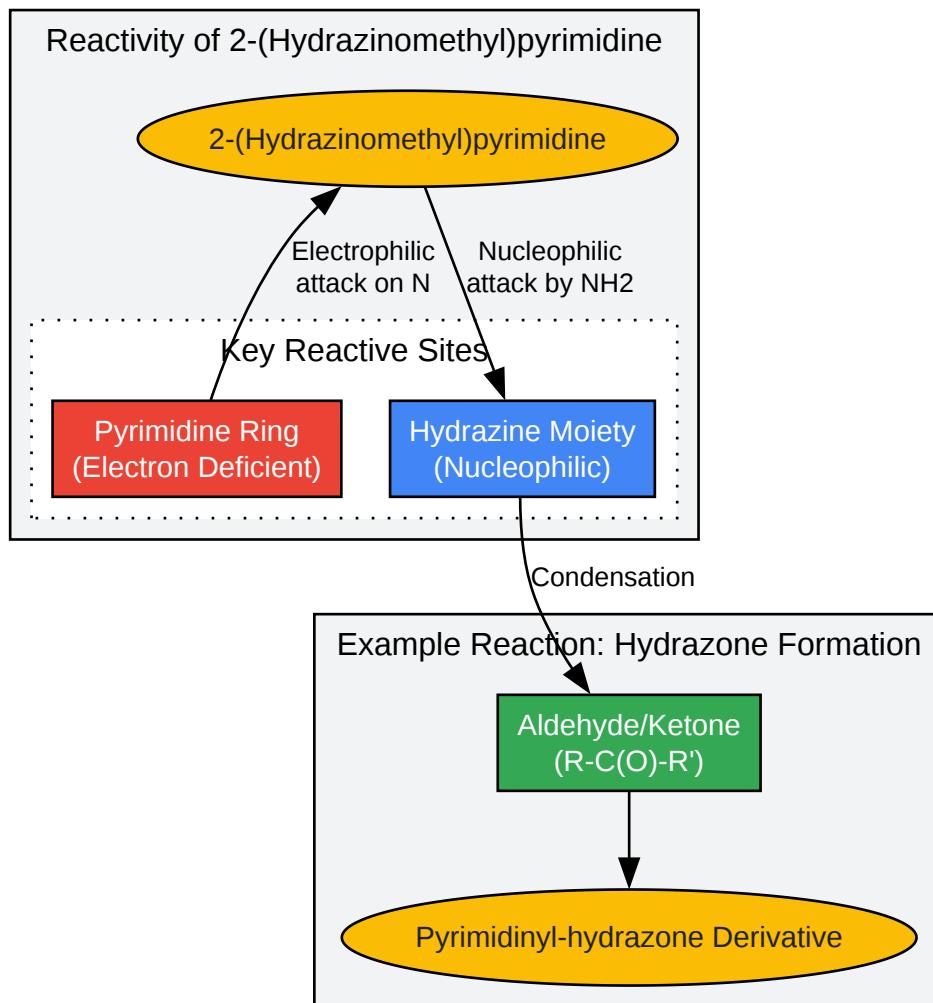
Quantitative data for **2-(Hydrazinomethyl)pyrimidine** is sparse in publicly available literature. The following table summarizes known identifiers and predicted physical properties.

Experimental validation is recommended for critical applications.

Table 1: Physical and Chemical Properties of **2-(Hydrazinomethyl)pyrimidine**

Property	Value	Source
IUPAC Name	(Pyrimidin-2-yl)methanamine	-
Synonyms	2-(Hydrazinylmethyl)pyrimidine	[6]
CAS Number	1234616-45-5	[6]
Molecular Formula	C ₅ H ₈ N ₄	[6]
Molecular Weight	124.14 g/mol	[6]
Appearance	Solid (Predicted)	-
Boiling Point	266.4 ± 23.0 °C (Predicted)	[6]
Density	1.185 g/cm ³ (Predicted)	[6]
Melting Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available	-

Chemical Reactivity and Stability


Reactivity

The chemical behavior of **2-(Hydrazinomethyl)pyrimidine** is dictated by the interplay between the pyrimidine ring and the hydrazinomethyl substituent.

- Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups.
- Hydrazine Moiety: The terminal amino group of the hydrazine is strongly nucleophilic and readily reacts with electrophiles. A common reaction involves condensation with aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone of derivatization for

this class of compounds. The hydrazine can also act as a bidentate ligand in coordination chemistry.

A logical workflow illustrating the key reactive sites and a potential derivatization reaction is shown below.

[Click to download full resolution via product page](#)

Logical diagram of key reactive sites and a potential reaction pathway.

Stability and Storage

No specific stability data for **2-(Hydrazinomethyl)pyrimidine** has been reported. However, based on the reactivity of the related compound 2-(chloromethyl)pyrimidine hydrochloride, certain precautions are warranted[7][8]. The hydrazino group is susceptible to oxidation.

- Recommended Storage: For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
- Solvent Stability: Protic solvents (water, methanol, ethanol) may participate in unwanted side reactions or degradation over time[7]. For preparing stock solutions, aprotic, non-nucleophilic solvents like DMF or DMSO are recommended, and solutions should be prepared fresh whenever possible[7].

Spectral Data (Predicted)

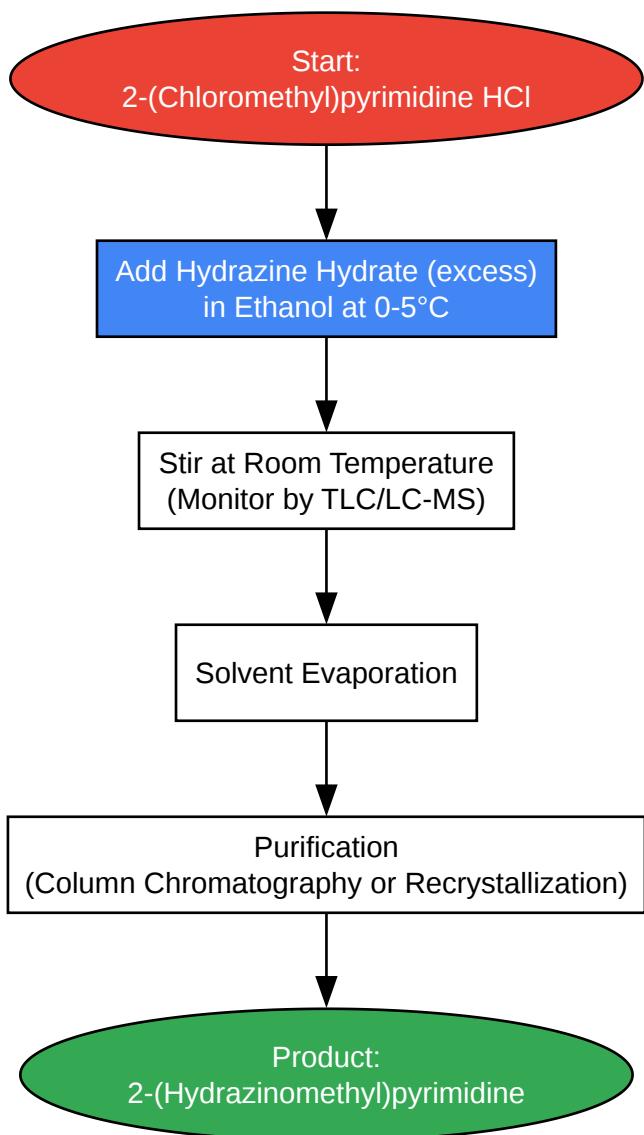
No experimental spectra have been published for this compound. The following table provides predicted spectral characteristics based on its structure and data from analogous compounds such as pyrimidine, 2-methylpyrimidine, and 2-(chloromethyl)pyrimidine hydrochloride[9][10][11].

Table 2: Predicted Spectral Data for **2-(Hydrazinomethyl)pyrimidine**

Technique	Predicted Characteristics
¹ H NMR	<ul style="list-style-type: none">- Pyrimidine H-4, H-6 (doublet, 2H): ~8.7-8.9 ppm- Pyrimidine H-5 (triplet, 1H): ~7.2-7.4 ppm- Methylene -CH₂- (singlet, 2H): ~3.8-4.2 ppm
	<ul style="list-style-type: none">- Hydrazine -NHNH₂ (broad singlet, 3H): Variable, dependent on solvent and concentration
IR (Infrared)	<ul style="list-style-type: none">- N-H stretch (hydrazine): ~3200-3400 cm⁻¹ (likely two bands)
	<ul style="list-style-type: none">- C-H stretch (aromatic): ~3000-3100 cm⁻¹
	<ul style="list-style-type: none">- C=N, C=C stretch (ring): ~1550-1600 cm⁻¹
	<ul style="list-style-type: none">- N-H bend: ~1600-1650 cm⁻¹
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion [M]⁺: m/z = 124.0749 (calculated for C₅H₈N₄)
	<ul style="list-style-type: none">- Key Fragments: Loss of -NH₂ (m/z=108), loss of -N₂H₃ (m/z=93), pyrimidin-2-ylmethyl cation (m/z=93)

Experimental Protocols

Proposed Synthesis


A plausible and direct route to **2-(Hydrazinomethyl)pyrimidine** is via nucleophilic substitution of a suitable precursor, such as 2-(chloromethyl)pyrimidine, with hydrazine.

Reaction Scheme: 2-(Chloromethyl)pyrimidine + NH₂NH₂ (Hydrazine) → **2-(Hydrazinomethyl)pyrimidine** + HCl

General Protocol:

- Dissolve 2-(chloromethyl)pyrimidine hydrochloride in a suitable aprotic solvent (e.g., ethanol or THF).
- Cool the solution in an ice bath to 0-5°C.
- Slowly add an excess (2-3 equivalents) of hydrazine hydrate dropwise while maintaining the temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
- Remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

The following diagram illustrates this proposed synthetic workflow.

[Click to download full resolution via product page](#)

*Proposed workflow for the synthesis of **2-(Hydrazinomethyl)pyrimidine**.*

Analytical Method

The purity and stability of **2-(Hydrazinomethyl)pyrimidine** can be assessed using High-Performance Liquid Chromatography (HPLC).

- Technique: Reverse-Phase HPLC with UV detection.
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
- Detection: UV detector set to a wavelength where the pyrimidine ring absorbs, typically around 254 nm.
- Validation: The method should be validated for specificity, linearity, accuracy, and precision, especially for quantitative analysis, following standard guidelines[8].

Biological Context and Potential Applications

While no specific biological activities have been reported for **2-(Hydrazinomethyl)pyrimidine** itself, the pyrimidine nucleus is a "privileged scaffold" in drug discovery[1][5]. Pyrimidine derivatives are known to possess a vast range of pharmacological activities, including:

- Anticancer: By acting as inhibitors of kinases or other enzymes crucial for cell proliferation[1].
- Antimicrobial: Including antibacterial, antifungal, and antiviral applications[2][4].
- Anti-inflammatory and Analgesic: Modulating pathways involved in inflammation and pain signaling[4][5].
- Antihypertensive and Anticonvulsant: Acting on the central nervous system and cardiovascular system[5].

The presence of the hydrazinomethyl group provides a reactive handle for synthesizing a library of derivatives, for example, by forming hydrazone with various aromatic or heterocyclic aldehydes. These new chemical entities could then be screened for various biological activities, leveraging the established pharmacological importance of the pyrimidine core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. juniperpublishers.com [juniperpublishers.com]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine, 2-(hydrazinylmethyl)- | 1234616-45-5 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 10. 2-(CHLOROMETHYL)PYRIMIDINE HYDROCHLORIDE(936643-80-0) 1H NMR [m.chemicalbook.com]
- 11. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Hydrazinomethyl)pyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580846#physical-and-chemical-properties-of-2-hydrazinomethyl-pyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com